molecular formula C17H22N4O3S2 B2560501 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1251626-88-6

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2560501
CAS No.: 1251626-88-6
M. Wt: 394.51
InChI Key: ABZOXVOZSMOGCI-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C17H22N4O3S2 and its molecular weight is 394.51. The purity is usually 95%.
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Biological Activity

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the thienopyrazole class of compounds, which are known for diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C24H28N4O3S
  • Molecular Weight : 446.5 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrazole derivatives. For instance, dihydropyrano[2,3-c]pyrazoles have shown promising results as PPARγ ligands with anticancer properties. In vitro studies reported IC50 values as low as 0.03 mM for certain derivatives, indicating strong inhibitory activity against cancer cell lines . The mechanism often involves modulation of signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Properties

Thienopyrazole compounds have also been evaluated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models . This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Studies show that thienopyrazole derivatives exhibit moderate to excellent antifungal activities against phytopathogenic fungi . The structure-activity relationship (SAR) analyses suggest that specific substitutions enhance antimicrobial efficacy.

Study 1: Anticancer Efficacy

A study conducted on a series of thienopyrazole derivatives including the target compound revealed significant growth inhibition in leukemia cell lines. The results indicated a dose-dependent response with effective concentrations ranging from 0.1 to 1 µM . Western blot analyses confirmed that these compounds down-regulated phospho-ERK1/2 levels, implicating the MAPK pathway in their mechanism of action.

Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by carrageenan in rats, administration of thienopyrazole derivatives resulted in a significant reduction in paw edema compared to controls. The anti-inflammatory effect was attributed to the inhibition of COX-2 and TNF-alpha production .

Data Table: Summary of Biological Activities

Activity Type Effect IC50/EC50 Values References
AnticancerGrowth inhibition~0.03 mM
Anti-inflammatoryReduced edemaNot specified
AntimicrobialModerate to excellentNot specified

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-11-5-6-15(12(2)7-11)21-17(13-9-25-10-14(13)19-21)18-16(22)8-20(3)26(4,23)24/h5-7H,8-10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZOXVOZSMOGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CN(C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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